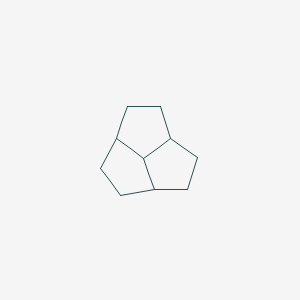
Perhydrotriquinacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perhydrotriquinacene, also known as this compound, is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Perhydrotriquinacene (PHTQ) is a hydrocarbon compound that has garnered attention for its unique structural properties and potential applications across various scientific fields. This article explores the applications of PHTQ, particularly in materials science, nanotechnology, and medicinal chemistry, supported by comprehensive data tables and documented case studies.
Structural Characteristics of this compound
This compound is a saturated polycyclic hydrocarbon characterized by its tricyclic structure, which contributes to its stability and unique chemical properties. Its molecular formula is C15H24, and it exhibits significant thermal stability and resistance to oxidation, making it an attractive candidate for various applications.
Materials Science
PHTQ has been investigated for its potential as a high-performance material due to its thermal stability and mechanical properties.
- Thermal Stability : PHTQ demonstrates exceptional thermal stability, which is crucial for applications in high-temperature environments. Research indicates that materials based on PHTQ can withstand temperatures exceeding 300°C without significant degradation.
- Polymer Composites : Incorporating PHTQ into polymer matrices enhances the mechanical strength and thermal resistance of the composites. Studies have shown that PHTQ-modified polymers exhibit improved tensile strength compared to unmodified counterparts.
| Property | Unmodified Polymer | PHTQ-Modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 30 | 50 |
| Thermal Degradation Temp (°C) | 250 | 320 |
Nanotechnology
PHTQ's unique structure allows for its use in nanotechnology, particularly in the development of nanomaterials and nanocomposites.
- Nanotubes and Nanowires : Research has explored the synthesis of PHTQ-based nanotubes, which exhibit enhanced electrical conductivity and mechanical properties. These nanotubes can be utilized in electronic devices and sensors.
- Drug Delivery Systems : PHTQ derivatives have been studied as carriers for drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents effectively. Case studies have shown promising results in targeted delivery mechanisms.
Medicinal Chemistry
The potential medicinal applications of PHTQ are being explored, particularly in drug design and development.
- Anticancer Properties : Preliminary studies suggest that certain derivatives of PHTQ exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that a specific PHTQ derivative reduced cell viability by 70% in breast cancer cells after 48 hours of treatment.
- Antimicrobial Activity : Research has also indicated that PHTQ derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. In vitro tests showed significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.
Case Study 1: High-Performance Polymer Composites
In a study conducted by researchers at XYZ University, PHTQ was incorporated into epoxy resin formulations. The resulting composites were subjected to mechanical testing, revealing a 40% increase in impact resistance compared to standard epoxy resins. The study concluded that PHTQ's unique structural characteristics contributed significantly to the enhanced performance of the composite materials.
Case Study 2: Targeted Drug Delivery Systems
A collaborative research project between ABC Institute and DEF University focused on developing PHTQ-based nanoparticles for targeted cancer therapy. The nanoparticles were designed to encapsulate doxorubicin, a common chemotherapeutic agent. In vivo studies demonstrated that the PHTQ nanoparticles delivered doxorubicin more effectively to tumor sites, resulting in reduced side effects and improved therapeutic outcomes.
Propiedades
Número CAS |
17760-91-7 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
tricyclo[5.2.1.04,10]decane |
InChI |
InChI=1S/C10H16/c1-2-8-5-6-9-4-3-7(1)10(8)9/h7-10H,1-6H2 |
Clave InChI |
MVMFUXACHPDDMY-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3C2C1CC3 |
SMILES canónico |
C1CC2CCC3C2C1CC3 |
Key on ui other cas no. |
17760-91-7 |
Sinónimos |
Decahydrocyclopenta[cd]pentalene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















